molecular formula C9H12ClFSi B3231945 Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- CAS No. 133117-45-0

Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-

Cat. No.: B3231945
CAS No.: 133117-45-0
M. Wt: 202.73 g/mol
InChI Key: DBTQHCATZLMPLH-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)-: is an organosilicon compound characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include the use of specialized catalysts and solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Chemistry: In chemistry, Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential pharmaceutical properties, such as antimicrobial or anticancer activities.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism by which Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- exerts its effects depends on the specific reaction or application. In general, the presence of the trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating various chemical transformations. The molecular targets and pathways involved are typically related to the specific substituents and their interactions with other molecules.

Comparison with Similar Compounds

  • Benzene, 1-chloro-3-fluoro-2-methyl-
  • Benzene, 1-chloro-2-(trifluoromethyl)-
  • Benzene, 1-chloro-3-fluoro-

Uniqueness: Benzene, 1-chloro-3-fluoro-2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s stability and reactivity, making it valuable for specific synthetic applications and industrial uses.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFSi/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTQHCATZLMPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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